REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([CH2:9][CH3:10])[OH:11])[cH:6][n:7]1.[C:42](=[O:43])([O-:44])[O-:45].[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[CH3:12][C:13]([O:14][I:15]1([O:25][C:26]([CH3:27])=[O:28])([O:29][C:30]([CH3:31])=[O:32])[c:16]2[c:17]([cH:18][cH:19][cH:20][cH:21]2)[C:22](=[O:23])[O:24]1)=[O:33].[Cl:39][CH2:40][Cl:41].[K+:46].[K+:47].[O:48]=[Mn:49]=[O:50]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH2:9][CH3:10])=[O:11])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(O)c1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OI1(OC(C)=O)(OC(C)=O)OC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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CCC(=O)c1ccc(Br)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |